

Application Notes and Protocols: DC_AC50 Treatment in H1299 Lung Cancer Cells

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Compound of Interest

Compound Name: DC_AC50

Cat. No.: B1669879

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Introduction

DC_AC50 is a small molecule inhibitor that selectively targets the human copper-trafficking proteins Atox1 and CCS.[1] By binding to these chaperone proteins, **DC_AC50** disrupts the intracellular transport of copper, a metal essential for various cellular processes, including those that are often upregulated in cancer cells.[2] In non-small cell lung cancer (NSCLC) H1299 cells, treatment with **DC_AC50** has been shown to inhibit cell proliferation, induce oxidative stress, and alter cellular metabolism.[1][3] These application notes provide detailed protocols for the treatment of H1299 cells with **DC_AC50** and for assessing its biological effects.

Mechanism of Action

DC_AC50 functions by inhibiting the interaction between copper chaperone proteins (Atox1 and CCS) and their downstream protein targets. This disruption of copper trafficking leads to several downstream cellular effects in H1299 cells:

- **Increased Reactive Oxygen Species (ROS):** Inhibition of copper transport leads to an accumulation of intracellular copper, which can catalyze the formation of ROS.[3][4]
- **Reduced ATP Production:** **DC_AC50** treatment results in decreased mitochondrial function and a subsequent reduction in cellular ATP levels.[3][5]

- AMPK Activation and Decreased Lipid Biosynthesis: The reduction in ATP levels activates AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits lipid biosynthesis.[\[1\]](#)[\[3\]](#)

Data Presentation

Table 1: In Vitro Efficacy of DC_AC50

Parameter	Value	Cell Line	Reference
Atox1 Binding (Kd)	~6.8 μ M	-	[1] [6]
CCS Binding (Kd)	~8.2 μ M	-	[1] [6]
Proliferation Inhibition	Dose-dependent	H1299	[1] [3]

Table 2: Cellular Effects of DC_AC50 (10 μ M) in H1299 Cells

Cellular Effect	Observation	Treatment Duration	Reference
Total Cellular Copper	~45% Increase	12 hours	[4]
Reactive Oxygen Species (ROS)	Significant Increase	12 hours	[3]
Cellular ATP Level	Reduction	12 hours	[3] [5]
COX Activity	Significant Decrease	12 hours	[3] [5]
Oxygen Consumption	Decrease	12 hours	[3] [5]
NADPH/NADP ⁺ Ratio	Decrease	Not Specified	[3]
Lipid Biosynthesis	Significant Decrease	Not Specified	[3]

Experimental Protocols

H1299 Cell Culture

The NCI-H1299 cell line is a human non-small cell lung carcinoma cell line that is null for p53.
[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 4500 mg/L glucose, 1 mM sodium pyruvate, 1500 mg/L NaHCO₃, and 10 mM HEPES.[7]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. [7]
- Sub-culturing:
 - When cells reach 80-90% confluency, aspirate the culture medium.
 - Wash the cell monolayer with 1x PBS.
 - Add Accutase or Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[7][9]
 - Neutralize the enzyme with complete growth medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended split ratio of 1:3 to 1:6.[7]

DC_AC50 Stock Solution Preparation

DC_AC50 is soluble in DMSO.[1][10]

- Dissolve DC_AC50 powder in DMSO to prepare a stock solution (e.g., 10 mM).
- Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term storage.[11] Avoid repeated freeze-thaw cycles.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol is to determine the dose-dependent effect of DC_AC50 on H1299 cell proliferation.

- Seed H1299 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

- Prepare serial dilutions of **DC_AC50** in complete growth medium from the stock solution. A typical concentration range is 0-10 μM .^[3] Include a DMSO-only control.
- Replace the medium in the wells with the medium containing the different concentrations of **DC_AC50**.
- Incubate the plate for 72 hours at 37°C.^[3]
- Assess cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Reactive Oxygen Species (ROS) Assay

This protocol measures the intracellular ROS levels in H1299 cells following **DC_AC50** treatment.

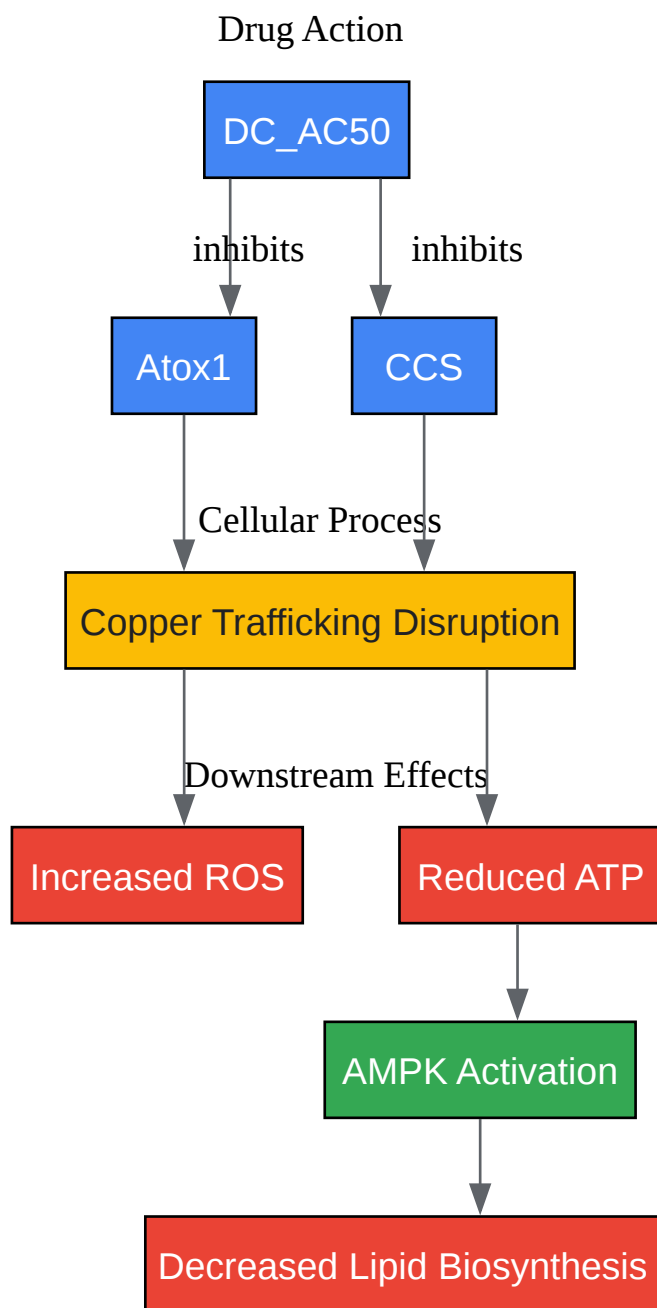
- Seed H1299 cells in a 6-well plate or a 96-well black-walled plate and allow them to adhere overnight.
- Treat the cells with **DC_AC50** (e.g., 10 μM) or a DMSO control for 12 hours.^[3]
- After incubation, wash the cells with 1x PBS.
- Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX™) according to the manufacturer's protocol.
- Incubate the cells with the probe in the dark.
- Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in ROS levels.

ATP Measurement Assay

This protocol quantifies the cellular ATP levels after **DC_AC50** treatment.

- Seed H1299 cells in a 96-well white-walled plate and allow them to adhere overnight.
- Treat the cells with **DC_AC50** (e.g., 10 μ M) or a DMSO control for 12 hours.[3]
- Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
- Measure the luminescence using a plate reader. A decrease in luminescence indicates a reduction in cellular ATP.

Visualizations



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Caption: Signaling pathway of **DC_AC50** in H1299 cells.



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Caption: Experimental workflow for **DC_AC50** treatment.

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